3-amino-N-(2-phenylethyl)benzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCCIRQTLQFVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445105 | |
| Record name | 3-amino-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81882-72-6 | |
| Record name | 3-amino-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Benzamide Scaffolds in Contemporary Molecular Design
The benzamide (B126) scaffold is a recurring and valuable structural unit in the realm of medicinal chemistry. researchgate.net Its prevalence stems from a combination of favorable physicochemical properties and versatile biological activities. Benzamide derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comresearchgate.net The amide group within the benzamide structure is a key feature, as it is a stable and readily synthesized functional group that can participate in crucial hydrogen bonding interactions with biological targets. researchgate.net This ability to form strong connections with receptors and enzymes makes the benzamide scaffold a "privileged" structure in drug design, capable of modulating a variety of metabolic functions. researchgate.netnih.gov
Furthermore, the aromatic ring of the benzamide can be readily substituted at various positions, allowing for the fine-tuning of a compound's electronic and steric properties. This modularity enables chemists to optimize potency, selectivity, and pharmacokinetic profiles. The inherent stability and synthetic accessibility of benzamides further contribute to their widespread use as foundational elements in the construction of complex and biologically active molecules. researchgate.netresearchgate.net
The Rationale for Focused Research on 3 Amino N 2 Phenylethyl Benzamide and Its Derivatives
The specific compound, 3-amino-N-(2-phenylethyl)benzamide, combines the robust benzamide (B126) core with a phenylethylamine side chain. This particular combination warrants focused research for several reasons. The 2-phenethylamine moiety itself is a recognized pharmacophore found in a range of neurologically active compounds and ligands for various receptors. mdpi.com Its incorporation into the benzamide structure creates a molecule with the potential for unique interactions with biological systems.
The "3-amino" substitution on the benzamide ring is also of significant interest. The position and nature of substituents on the benzoyl ring can dramatically influence the biological activity of the resulting compound. For instance, research on other aminobenzamide derivatives has shown that the amino group can be crucial for activity. In some cases, it acts as a key pharmacophoric element, while in others, it serves as a point for further chemical modification to explore structure-activity relationships (SAR).
Derivatives of this compound are being investigated for their potential as novel therapeutic agents. For example, related 3-amino-3-phenylpropionamide derivatives have been synthesized and shown to have a high affinity for the mu-opioid receptor. nih.gov This suggests that the core structure of this compound could serve as a template for the design of new analgesics or other neuromodulatory agents. The exploration of its derivatives allows researchers to systematically probe the chemical space around this scaffold to identify compounds with enhanced potency and selectivity.
A Contextual Overview of Aminobenzamide Derivatives in Scientific Literature
Established Methodologies for Benzamide Core Synthesis
The construction of the benzamide core is a cornerstone of many synthetic pathways in medicinal and materials chemistry. The methods employed are typically robust and well-documented, offering routes that can be adapted for a wide range of substrates.
Amide Bond Formation through Acylation Reactions
The most fundamental approach to synthesizing benzamides is through the formation of an amide bond via an acylation reaction. This involves the coupling of a carboxylic acid, or a more reactive derivative, with an amine. A common strategy is the direct reaction between a benzoic acid and an amine, facilitated by a coupling reagent that activates the carboxylic acid. luxembourg-bio.com A multitude of such reagents are available, each with specific advantages regarding reaction speed, yield, and suppression of side reactions like racemization. peptide.com
Another widely used method is the conversion of the carboxylic acid to a more reactive acylating agent, such as an acid chloride. The resulting benzoyl chloride can then react readily with an amine to form the benzamide. A classic example of this approach is the Schotten-Baumann reaction, which is often performed in a two-phase system of water and an organic solvent, with a base to neutralize the hydrogen chloride byproduct. google.com This method is particularly effective for forming amides from a variety of amines. google.com
Boron-based reagents have also emerged as effective mediators for direct amidation. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can facilitate the coupling of various carboxylic acids and amines under mild conditions, often allowing for simple purification without the need for extensive chromatography. acs.orgorganic-chemistry.org
Table 1: Selected Coupling Reagents for Amide Bond Formation
| Reagent Name | Abbreviation | Typical Use |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Standard reagent for solution-phase synthesis. peptide.com |
| Diisopropylcarbodiimide | DIC | Similar to DCC, but the urea (B33335) byproduct is more soluble. luxembourg-bio.compeptide.com |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Fast-acting reagent with reduced risk of racemization. peptide.com |
| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | TBTU | Efficient coupling reagent, often used with additives to prevent racemization. peptide.com |
| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Useful for coupling substrates prone to epimerization. peptide.com |
Utilization of Isatoic Anhydride (B1165640) in Aminobenzamide Synthesis
Isatoic anhydride is a valuable starting material for the regioselective synthesis of ortho-aminobenzamides. magtech.com.cn When heated with a primary or secondary amine, the anhydride ring opens as the amine attacks one of the carbonyl groups. nih.gov This is followed by the loss of carbon dioxide, leading directly to the formation of a 2-aminobenzamide derivative. This method provides a direct route to ortho-substituted aminobenzamides, which can be more challenging to synthesize through other pathways where mixtures of isomers might be formed. magtech.com.cn The reaction is versatile and has been used to produce a range of N-substituted 2-aminobenzamides. nih.gov
Specific Synthetic Pathways for this compound
The synthesis of the specific target molecule, this compound, is logically approached through a two-step sequence starting from 3-nitrobenzoic acid. This pathway leverages common and high-yielding reactions.
The first step involves the formation of the amide bond between 3-nitrobenzoic acid and phenethylamine (B48288). This is typically achieved by first activating the carboxylic acid. A standard procedure would involve converting 3-nitrobenzoic acid to 3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with phenethylamine, often under Schotten-Baumann conditions with a base such as sodium hydroxide, to yield the intermediate, 3-nitro-N-(2-phenylethyl)benzamide. google.comsigmaaldrich.com Alternatively, direct coupling of 3-nitrobenzoic acid and phenethylamine can be accomplished using one of the many available coupling reagents (see Table 1).
The second step is the reduction of the nitro group to the primary amine. The nitro-substituted benzamide intermediate is subjected to catalytic hydrogenation. This reaction is commonly carried out using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol (B145695) or ethyl acetate. google.com This method is highly efficient and selective for the reduction of nitro groups without affecting the amide bond or the aromatic rings.
Synthesis of Structurally Related N-(2-phenylethyl)benzamide Analogues
The synthetic strategies for this compound can be readily adapted to produce a wide array of structurally related analogues with different substitution patterns on the benzamide ring.
Regioselective Approaches to ortho-, meta-, and para-Substituted Aminobenzamides
The position of the amino group on the benzamide ring is determined by the choice of the starting material. The synthesis of the ortho-, meta-, and para-isomers of aminobenzamides is achieved by selecting the corresponding isomer of nitrobenzoic acid.
ortho-Aminobenzamides : Starting with 2-nitrobenzoic acid and following the amidation-reduction sequence described above yields the ortho-amino isomer. Alternatively, reacting isatoic anhydride with phenethylamine provides a direct route to N-(2-phenylethyl)-2-aminobenzamide. magtech.com.cn
meta-Aminobenzamides : As detailed for the title compound, using 3-nitrobenzoic acid as the starting material leads specifically to the meta-amino product. sigmaaldrich.com
para-Aminobenzamides : Beginning the synthetic sequence with 4-nitrobenzoic acid results in the formation of the para-amino isomer after amidation and subsequent reduction.
This substrate-controlled regioselectivity is a powerful tool for creating specific isomers for further investigation.
Novel Approaches in Benzamide Derivatization
The synthesis of benzamides, a critical transformation in organic and medicinal chemistry, has moved beyond traditional methods. Modern research emphasizes the development of novel derivatization techniques that offer improved yields, reduced environmental impact, and access to a wider range of molecular structures. These innovative strategies include microwave-assisted synthesis, the application of green chemistry principles through novel catalysis and solvent systems, and direct functionalization of aromatic rings.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgrasayanjournal.co.in
For instance, the hydrolysis of benzamide, a process that typically requires an hour of reflux, can be completed in just seven minutes with a 99% yield of benzoic acid when conducted under microwave irradiation. rasayanjournal.co.inyoutube.com This efficiency extends to more complex transformations. In one study, the synthesis of various benzamide compounds was achieved through the microwave-assisted ring opening of a less reactive 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone. researchgate.net This reaction was difficult to achieve via conventional heating, but under microwave conditions, it proceeded smoothly with good yields and significantly reduced reaction times. researchgate.net
Interactive Table 1: Comparison of Conventional vs. Microwave-Assisted Benzamide Reactions
| Reaction | Conventional Method | Microwave-Assisted Method | Yield (%) | Reference |
| Hydrolysis of Benzamide | 1 hour reflux | 7 minutes | 99 | rasayanjournal.co.in |
| Synthesis of Benzoic Acid from Benzanilide | 30 minutes reflux | 10 minutes | - | ajrconline.org |
| Synthesis of 2-Methyl Benzimidazole | 1 hour reflux | 10 minutes | - | ajrconline.org |
| Ring Opening of Oxazolone | Difficult/No Product | 5-15 minutes | Good | researchgate.net |
Sustainable and Green Catalytic Approaches
In line with the principles of green chemistry, significant efforts have been directed toward developing more sustainable methods for benzamide synthesis. nih.gov These approaches focus on minimizing waste, avoiding hazardous reagents, and improving atom economy through one-pot reactions and the use of novel, reusable catalysts. nih.govsigmaaldrich.comchemmethod.com
One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, are particularly valuable. Researchers have developed a one-pot, solvent-free method to produce substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides by reacting 2-aminobenzamide with aroyl chlorides and ammonium (B1175870) thiocyanate. pleiades.online
The development of novel catalytic systems is another cornerstone of green benzamide synthesis.
Zirconium-Based Catalysis: A highly efficient and green pathway uses a reusable solid acid catalyst, diatomite earth@IL/ZrCl4, to facilitate the direct condensation of benzoic acids and amines. This reaction proceeds rapidly under ultrasonic irradiation. researchgate.net
Ruthenium-Based Catalysis: Dehydrogenative coupling of alcohols and amines to form amides can be catalyzed by ruthenium complexes, releasing only hydrogen gas as a byproduct. sigmaaldrich.com Ruthenium catalysts have also been employed in the cyclization of N-substituted benzamides with allylic alcohols to create complex isoindolinone derivatives. rsc.org
Manganese-Based Catalysis: A novel, highly selective method for the methoxymethylation of primary amides has been developed using a manganese(I) catalyst. This process uses methanol (B129727) as both the reagent and the solvent, representing a greener alternative to traditional multi-step protocols that rely on toxic reagents. rsc.org
The choice of solvent is also critical. Green alternatives to common volatile organic compounds are being explored. For example, 4-formylomorpholine (4FM) has been identified as an attractive and efficient solubilizer for aromatic amides, comparable to traditional solvents like DMSO and DMF but with a better environmental profile. mdpi.com
Interactive Table 2: Overview of Green Catalytic Methods for Benzamide Derivatization
| Catalytic System | Reactants | Key Features | Reference |
| Diatomite earth@IL/ZrCl4 | Benzoic acids, Amines | Ultrasonic irradiation, Reusable catalyst, Rapid reaction | researchgate.net |
| Ruthenium Complexes | Alcohols, Amines | Dehydrogenative coupling, H₂ byproduct | sigmaaldrich.com |
| Manganese(I) Complex | Primary amides, Methanol | Interrupted borrowing hydrogen (IBH) strategy, Methanol as reagent/solvent | rsc.org |
| Palladium Acetate/BINAP | 1-bromo-3-nitrobenzene, Ethyl piperidine-4-carboxylate | Synthesis of piperidine-bearing benzamide precursors | nih.gov |
Direct Friedel-Crafts Carboxamidation
A truly innovative approach to benzamide synthesis involves the direct functionalization of aromatic compounds. Researchers have demonstrated that cyanoguanidine, an inexpensive commodity chemical, can act as a reagent for the direct Friedel-Crafts carboxamidation of arenes. nih.gov The reaction is best performed in a Brønsted superacid, such as triflic acid, and is proposed to involve a superelectrophilic intermediate. This method allows for the direct conversion of a simple arene, like benzene (B151609), into its corresponding benzamide derivative in a single step, bypassing the need for pre-functionalized starting materials like benzoic acids or benzonitriles. nih.gov This strategy offers a significant shortcut in the synthesis of primary benzamides.
Systematic Structural Modifications of the Benzamide Ring
The substitution pattern on the benzamide ring is a critical determinant of the biological activity of N-(2-phenylethyl)benzamide derivatives. The position of the amino group and the nature of other aromatic substituents significantly modulate the molecule's interaction with its biological targets.
Impact of Amino Group Position on Biological Activity Profiles
The location of the amino group on the benzamide ring profoundly influences the pharmacological profile of N-(phenylethyl)benzamide derivatives. While direct SAR studies on the 3-amino isomer are not extensively available in the public domain, research on the closely related 2-amino-N-phenethylbenzamides provides significant insights. In a study focused on developing treatments for Irritable Bowel Syndrome (IBS), a series of 2-amino-N-phenethylbenzamides were synthesized and evaluated for their spasmolytic activity. nih.gov
The parent 2-amino-N-phenethylbenzamide was found to exhibit spasmolytic effects. nih.gov This activity is attributed to its ability to modulate smooth muscle contraction. The positioning of the amino group at the ortho position is crucial for this activity, as it influences the molecule's conformation and hydrogen-bonding capabilities, which are essential for receptor binding. nih.gov While speculative without direct comparative studies, moving the amino group to the meta (3-position) or para (4-position) would alter the electronic and steric properties of the benzamide core, likely leading to a different biological activity profile.
Influence of Aromatic Substituents on Activity (e.g., fluoro, methoxy (B1213986), methyl, nitro, bromo, chloro)
The introduction of various substituents onto the benzamide ring can fine-tune the biological activity of the parent compound. The electronic nature (electron-donating or electron-withdrawing) and the steric bulk of these substituents play a pivotal role.
In the context of 2-amino-N-phenethylbenzamides, the introduction of different substituents on the benzamide ring has been shown to modulate their spasmolytic activity. While specific data on a wide range of substituents for the 3-amino analog is scarce, general principles of medicinal chemistry suggest that:
Electron-donating groups like methoxy (OCH3) and methyl (CH3) can enhance the electron density of the aromatic ring, potentially altering receptor interactions.
Halogen substituents like fluoro (F), chloro (Cl), and bromo (Br) can also impact lipophilicity and membrane permeability, which are crucial for a drug's pharmacokinetic profile.
Modifications of the N-(2-phenylethyl) Moiety
The N-(2-phenylethyl) portion of the molecule is equally important for its biological activity, as it is involved in key interactions with the target protein. Modifications to the phenylethyl chain, substitutions on the phenyl ring, and stereochemistry are all critical factors.
Effects of Phenylethyl Chain Length and Branching on Molecular Recognition
The length and branching of the ethyl chain in the N-(2-phenylethyl) moiety are critical for optimal molecular recognition. The two-carbon linker between the amide nitrogen and the phenyl ring appears to be optimal for the spasmolytic activity observed in the 2-amino-N-phenethylbenzamide series. nih.gov
Altering the chain length by adding or removing methylene (B1212753) groups would change the spatial relationship between the benzamide core and the terminal phenyl ring. This would likely disrupt the precise positioning of the molecule within the binding pocket of its target. Similarly, introducing branching on the ethyl chain would create steric hindrance, which could negatively impact binding affinity.
Role of Substitutions on the Phenyl Ring in Modulating Activity
Substituents on the terminal phenyl ring of the N-(2-phenylethyl) moiety have a significant impact on the biological activity. In the study of 2-amino-N-phenethylbenzamides for IBS, several derivatives with substitutions on this phenyl ring were synthesized and evaluated. nih.gov
The results indicated that the nature and position of the substituent on this ring could either enhance or diminish the spasmolytic activity. For instance, certain substitutions led to a more potent inhibition of acetylcholine-induced smooth muscle contraction compared to the parent compound. nih.gov This highlights the importance of this region of the molecule for fine-tuning the pharmacological effect.
The following table summarizes the ex vivo spasmolytic activity of some 2-amino-N-phenethylbenzamide derivatives on smooth muscle, demonstrating the influence of substitutions on the terminal phenyl ring. nih.gov
| Compound | Substitution on Phenylethyl Ring | Spasmolytic Activity (relative to control) |
| 3 | Unsubstituted | Significant |
| 4a | 4-methoxy | Significant |
| 4b | 3,4-dimethoxy | Most potent |
| 4c | 3,4,5-trimethoxy | Significant |
| 4d | 4-hydroxy-3-methoxy | Significant |
This table is based on data presented in the study on 2-amino-N-phenethylbenzamides for IBS treatment and illustrates the impact of phenyl ring substitutions on spasmolytic activity. nih.gov
Stereochemical Considerations in Activity Modulation
Stereochemistry is a critical factor in the interaction of drug molecules with their biological targets, which are often chiral themselves. For molecules with chiral centers, different stereoisomers can exhibit vastly different biological activities.
In the case of N-(2-phenylethyl)benzamide derivatives, a chiral center can be introduced by substitution on the ethyl chain. Although the specific stereochemical requirements for this compound are not detailed in available literature, it is a well-established principle that one enantiomer is often more active than the other. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how well the molecule fits into its binding site.
Pharmacophoric Descriptors for Specific Biological Interactions
A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target. For derivatives of this compound, the key pharmacophoric features can be deduced from the analysis of structurally related compounds.
The core structure of this compound presents several key interaction points:
Aromatic Rings: The two phenyl rings, one from the benzamide portion and one from the phenylethyl moiety, are likely to engage in hydrophobic and π-π stacking interactions within a receptor's binding pocket. The substitution pattern on these rings can significantly modulate activity.
Amide Linker: The amide group is a critical feature, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The rigidity of this linker also helps to orient the two aromatic rings in a defined spatial arrangement.
Based on studies of related molecules, a hypothetical pharmacophore model for a this compound derivative might include the features outlined in the table below.
| Pharmacophoric Feature | Potential Interaction |
| Hydrogen Bond Acceptor | The carbonyl oxygen of the amide linker can interact with hydrogen bond donors in the receptor. |
| Hydrogen Bond Donor | The N-H group of the amide linker and the amino group can interact with hydrogen bond acceptors. |
| Aromatic/Hydrophobic Region | The two phenyl rings can fit into hydrophobic pockets of a receptor. |
| Positive Ionizable Feature | The amino group could be protonated at physiological pH, allowing for ionic interactions. |
It is important to note that the specific nature and arrangement of these pharmacophoric features would be highly dependent on the particular biological target being considered. For instance, in a study on N-phenylbenzamides as antimicrobial agents, it was found that electropositive groups around one of the benzene rings and an electronegative group around the carbonyl oxygen were desirable for activity against Gram-positive bacteria nih.gov. This highlights the importance of the electrostatic potential of the molecule in its biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.
For a series of this compound derivatives, a QSAR study would typically involve the calculation of a wide range of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed biological activity.
Key molecular descriptors that would likely be relevant for QSAR modeling of this compound derivatives, based on studies of similar compounds, include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For example, the electrophilicity index has been shown to be important in the QSAR models for the anti-Gram-positive activity of N-phenylbenzamides nih.gov.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar refractivity, and various topological indices. In the context of N-phenylbenzamides, steric and hydrophobic field effects were found to be significant for activity against Gram-negative bacteria nih.gov.
Hydrophobicity Descriptors: The most common descriptor for hydrophobicity is LogP, the logarithm of the partition coefficient between octanol (B41247) and water. This is a crucial parameter for predicting how a compound will distribute itself between aqueous and lipid environments.
A hypothetical QSAR model for a series of this compound derivatives might take the following general form:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where c0, c1, c2, ... are coefficients determined from the statistical analysis.
The table below illustrates the types of descriptors that could be used in a QSAR model for this class of compounds.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Can influence long-range interactions with the target. |
| Electronic | Atomic Charges | Important for electrostatic and hydrogen bonding interactions. |
| Steric | Molecular Weight | Can be related to the size of the binding pocket. |
| Steric | Molar Refractivity | Relates to the volume of the molecule and its polarizability. |
| Hydrophobicity | LogP | Affects membrane permeability and hydrophobic interactions with the target. |
The development of a robust and predictive QSAR model for this compound derivatives would require the synthesis and biological testing of a diverse set of analogs. Such a model would be a powerful tool for the rational design of new compounds with improved biological activity.
Mechanistic Investigations and Biological Targets of 3 Amino N 2 Phenylethyl Benzamide Analogues
Receptor Binding and Functional Modulation
Modulation of Dopamine (B1211576) Receptors
Research into the N-substituted 2,3-diaminobenzamide (B1313129) and 3-aminobenzamide (B1265367) derivatives has highlighted their potential as dopamine D2 receptor ligands. The structural framework of these compounds, particularly the presence of a basic amino group, is a key determinant of their affinity for dopamine receptors. The spatial arrangement and basicity of this amino group are crucial for establishing the necessary interactions with the receptor binding site.
The affinity of these benzamide (B126) analogues for dopamine receptors is significantly influenced by the nature of the substituent at the amino group. For instance, the introduction of a 4-phenylpiperazinylpropyl moiety has been shown to confer a high affinity for the D2 receptor. This is attributed to the favorable interactions of this substituent with the hydrophobic pockets within the receptor.
Furthermore, the position of the amino group on the benzoyl moiety plays a pivotal role in receptor recognition. Studies have indicated that moving the amino group from the 2-position to the 3- or 4-position on the benzoyl ring can lead to a decrease in D2 receptor affinity. This underscores the precise structural requirements for optimal ligand-receptor engagement. The exploration of these structure-activity relationships is instrumental in the rational design of novel dopamine receptor modulators with improved selectivity and efficacy.
Cellular and Molecular Interaction Studies
The biological activity of 3-amino-N-(2-phenylethyl)benzamide and its related compounds extends beyond their interaction with dopamine receptors. The following sections delve into their engagement with other key cellular and molecular targets.
Investigation of Voltage-Dependent Sodium Channel Interactions
While direct and extensive research on the interaction of this compound with voltage-dependent sodium channels is not widely documented, the broader class of benzamide derivatives has been investigated for such properties. For related compounds, it is understood that the benzamide moiety can interact with the sodium channel pore, contributing to a blockade of ion flow. The specific interactions and the precise binding site can be influenced by the nature and position of substituents on the benzamide core. Further empirical studies are necessary to definitively characterize the sodium channel blocking activity of this compound itself.
Mechanisms of Antioxidant Action and Free Radical Scavenging
The antioxidant potential of phenolic compounds, including derivatives of 3-aminobenzamide, is an area of active investigation. The presence of an amino group on the benzamide structure can contribute to its antioxidant properties by donating a hydrogen atom to neutralize free radicals. The effectiveness of this action is often dependent on the position of the amino group and the presence of other electron-donating or electron-withdrawing groups on the aromatic ring. While the specific mechanisms for this compound are still being elucidated, it is hypothesized that it may participate in free radical scavenging, thereby mitigating oxidative stress.
Analysis of DNA Binding Properties and Intercalation
The ability of small molecules to interact with DNA is a critical aspect of their potential therapeutic applications. For benzamide derivatives, the planar aromatic ring system is a key structural feature that could facilitate intercalation between DNA base pairs. This mode of binding can lead to conformational changes in the DNA helix, potentially interfering with replication and transcription processes.
Pathways of Anti-Inflammatory Activity
The anti-inflammatory effects of various benzamide derivatives are often linked to their ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). By blocking the activity of COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Additionally, some benzamide analogues have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins. The precise mechanisms by which this compound may exert anti-inflammatory effects are likely to involve similar pathways, although specific experimental validation is required.
Mechanisms Underlying Antimicrobial Effects
The antimicrobial activity of benzamide derivatives has been attributed to several potential mechanisms of action. One proposed mechanism involves the inhibition of essential microbial enzymes, thereby disrupting critical metabolic pathways necessary for the survival of the microorganism.
Another potential mode of action is the disruption of the microbial cell membrane integrity. The lipophilic nature of certain benzamide analogues may allow them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The specific antimicrobial mechanisms of this compound are an area for future research to fully understand its potential as an antimicrobial agent.
Computational and Theoretical Approaches in 3 Amino N 2 Phenylethyl Benzamide Research
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are pivotal in understanding how a ligand, such as 3-amino-N-(2-phenylethyl)benzamide, might interact with a biological target, typically a protein.
Molecular docking predicts the preferred orientation of a molecule when bound to a target protein. This technique would allow researchers to identify potential binding sites and modes of interaction for this compound. The analysis of these interactions is crucial for understanding its potential biological activity. Key interactions that can be profiled include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
An illustrative example of a ligand-protein interaction profile that could be generated for this compound is presented in Table 1.
Table 1: Illustrative Ligand-Protein Interaction Profile for this compound This table is a hypothetical representation of data that could be generated from a molecular docking study.
| Interaction Type | Interacting Residue (Protein) | Ligand Atom/Group Involved | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | TYR 123 | Amine group (-NH2) | 2.8 |
| Hydrogen Bond | ASP 85 | Amide group (C=O) | 3.1 |
| Hydrophobic | LEU 78 | Phenyl ring | 3.5 |
| Hydrophobic | ILE 99 | Ethyl group | 3.9 |
Elucidation of Molecular Binding Mechanisms
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the binding, revealing conformational changes in both the ligand and the protein upon binding. This can help in elucidating the detailed mechanism of binding and the stability of the interactions identified through docking.
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of the intrinsic properties of a molecule, such as its electronic structure and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These parameters are crucial for predicting the molecule's reactivity and its potential to engage in various chemical reactions. For instance, a computational analysis of related amino-substituted benzamide (B126) derivatives has been used to interpret their antioxidant properties. nih.gov
A hypothetical summary of DFT-calculated electronic properties for this compound is shown in Table 2.
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents theoretical data that could be obtained through DFT calculations.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
Conformational Analysis and Isomerism (e.g., cis/trans configurations)
The flexibility of the this compound molecule, particularly around the amide bond and the ethyl linker, allows for the existence of various conformers. Conformational analysis, often performed using quantum chemical methods, can identify the most stable conformations and the energy barriers between them. This is critical as the biological activity of a molecule can be highly dependent on its three-dimensional shape. A study on the conformational trimorphism of a similar compound, N-[(1S)-1-phenylethyl]benzamide, highlights the importance of such analyses, revealing how different crystal forms can arise from conformational modifications. nih.gov
Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule upon excitation by light. For a molecule like this compound, which contains both proton-donating (amino and amide groups) and proton-accepting (carbonyl and amino groups) moieties, the potential for ESIPT could be investigated using time-dependent DFT (TD-DFT). Research on other amino-containing aromatic compounds has shown that the presence and position of an amino group can significantly influence the ESIPT process. rsc.org Such studies would involve calculating the potential energy surfaces of the ground and excited states to determine the feasibility and mechanism of proton transfer.
In Silico Prediction of Molecular Interactions and Biological Properties
The application of in silico methods to predict the molecular interactions and biological characteristics of this compound is a critical first step in elucidating its pharmacological profile. These computational tools leverage the chemical structure of the molecule to forecast its behavior within a biological system, thereby saving significant time and resources compared to traditional experimental approaches.
Advanced computational algorithms are employed to predict a range of physicochemical and pharmacokinetic properties of this compound. These predictions are crucial for assessing the compound's potential as a drug candidate. Key properties that can be predicted include, but are not limited to, aqueous solubility, lipophilicity (logP), and various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. For instance, predictive models can estimate the likelihood of the compound crossing the blood-brain barrier or its potential for oral bioavailability.
Molecular docking simulations are a cornerstone of in silico analysis, providing insights into the potential binding modes of this compound with specific biological targets, such as enzymes or receptors. These simulations computationally place the ligand (this compound) into the binding site of a protein and calculate the binding affinity, offering a prediction of the strength of the interaction. This information is invaluable for identifying potential protein targets and understanding the molecular basis of the compound's activity.
Furthermore, molecular dynamics (MD) simulations can be utilized to study the dynamic behavior of the this compound-protein complex over time. These simulations provide a more realistic representation of the molecular interactions by accounting for the flexibility of both the ligand and the protein, offering a deeper understanding of the stability of the binding and the key residues involved in the interaction.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening represent advanced computational strategies to identify novel and potent molecules based on the structural features of a known active compound like this compound.
A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would be generated by identifying its key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement. This model serves as a three-dimensional query to search large chemical databases for other molecules that possess a similar arrangement of these critical features.
Virtual screening is the computational counterpart to high-throughput screening, allowing for the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. By using the pharmacophore model of this compound as a filter, researchers can efficiently screen millions of compounds to select a smaller, more manageable set of candidates for further experimental testing. This approach significantly enhances the efficiency of the drug discovery process by prioritizing compounds with a higher probability of being active.
Advanced Analytical Methodologies for 3 Amino N 2 Phenylethyl Benzamide Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation of 3-amino-N-(2-phenylethyl)benzamide. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzamide (B126) and phenylethyl moieties typically appear as multiplets in the downfield region (around 6.5-8.0 ppm). The methylene (B1212753) (-CH2-) protons of the phenylethyl group and the amine (-NH2) protons also exhibit distinct chemical shifts and coupling patterns.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate signal. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift (around 165-175 ppm). The aromatic carbons show signals in the range of 110-150 ppm, while the aliphatic carbons of the phenylethyl group appear at higher field. rsc.orgrsc.org
Below are interactive data tables summarizing the expected chemical shifts for this compound.
Interactive ¹H NMR Data Table for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |
| Aromatic (C₆H₄) | 6.60 - 7.80 | Multiplet |
| Amide (NH) | ~8.50 | Broad singlet |
| Methylene (CH₂-N) | ~3.60 | Quartet |
| Methylene (CH₂-Ar) | ~2.90 | Triplet |
| Amine (NH₂) | ~3.80 | Broad singlet |
Interactive ¹³C NMR Data Table for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~167 |
| Aromatic (C-NH₂) | ~148 |
| Aromatic (C-ipso, phenylethyl) | ~139 |
| Aromatic (CH) | 113 - 130 |
| Methylene (CH₂-N) | ~42 |
| Methylene (CH₂-Ar) | ~36 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. wiley-vch.de The compound has a molecular formula of C₁₅H₁₆N₂O and a molecular weight of approximately 240.3 g/mol . nih.govchemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, confirming the elemental composition. The mass spectrum of this compound would show a prominent molecular ion peak ([M]+) or a protonated molecular peak ([M+H]+) depending on the ionization technique used. Fragmentation patterns observed in the mass spectrum can further corroborate the structure by showing the loss of specific fragments, such as the phenylethyl group or the amino group.
Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂O | nih.govchemicalbook.com |
| Molecular Weight | 240.3 g/mol | nih.govchemicalbook.com |
| Exact Mass | 240.1263 | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide and amine functionalities. Key expected vibrational frequencies include N-H stretching vibrations for both the primary amine and the secondary amide, a strong C=O stretching vibration for the amide carbonyl group, and C-N stretching vibrations. Aromatic C-H and C=C stretching bands would also be present. nist.govnist.gov
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Amide (N-H) | N-H Stretch | 3200 - 3400 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Carbonyl (C=O) | C=O Stretch | 1630 - 1680 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Amine/Amide | C-N Stretch | 1200 - 1350 |
Fluorescence Spectroscopy, Including Time-Resolved Approaches
While specific fluorescence data for this compound is not extensively reported in the provided search results, its aromatic nature suggests it may exhibit fluorescence properties. Fluorescence spectroscopy can provide insights into the electronic structure and local environment of the molecule. Time-resolved fluorescence studies could further elucidate the excited-state dynamics, such as fluorescence lifetime and rotational correlation times, offering a more detailed understanding of its photophysical behavior.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method, typically using a C18 column, is commonly employed. google.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comgoogle.com Detection is usually performed using a UV detector at a wavelength where the compound exhibits strong absorbance, often around 254 nm. google.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. The purity is determined by the relative area of the main peak compared to any impurity peaks.
Chiral Chromatography for Enantiomeric Resolution
The enantiomeric resolution of chiral compounds such as this compound is crucial, as different enantiomers can exhibit distinct pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. While specific methods for the direct resolution of this compound are not widely published, methods for analogous compounds, such as chiral amines and benzamide derivatives, provide a strong basis for methodology development. researchgate.netchromatographytoday.comnih.gov
Typically, the separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a wide range of chiral compounds, including those with aromatic and amide functionalities. researchgate.net For instance, cellulose tris(3,5-dichlorophenylcarbamate) has demonstrated excellent enantioselectivity for 2-(benzylsulfinyl)benzamide derivatives. nih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best separation. researchgate.net The detection is commonly performed using a UV detector, leveraging the aromatic rings present in the this compound molecule.
Table 1: Representative Chiral HPLC Conditions for Analogous Compounds
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralpak® series) |
| Mobile Phase | Hexane/Isopropanol mixtures |
| Detection | UV at a wavelength appropriate for the benzamide chromophore |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Note: The conditions in this table are illustrative and based on the separation of similar compounds. Method development and optimization would be required for this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides experimental verification of the compound's molecular formula. For this compound, the molecular formula is C₁₅H₁₆N₂O. researchgate.net The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.
The experimental determination of the elemental composition is typically carried out using a CHN analyzer, which combusts the sample and quantifies the resulting carbon dioxide, water, and nitrogen gas. The oxygen content is often determined by difference. The experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are then compared to the theoretical values to confirm the purity and identity of the synthesized compound.
Table 2: Theoretical Elemental Composition of this compound (C₁₅H₁₆N₂O)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 15 | 180.165 | 74.97 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 6.71 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.66 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.66 |
| Total | 240.306 | 100.00 |
X-Ray Crystallographic Studies for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is invaluable for understanding the compound's conformation, intermolecular interactions, and packing in the solid state. While a crystal structure for this compound is not publicly available, the study of structurally similar compounds provides insight into the potential solid-state characteristics.
For example, X-ray diffraction studies on aminobenzamide derivatives have provided detailed structural information, including bond lengths, bond angles, and hydrogen bonding networks. nih.gov The crystal structure of an aminobenzamide derivative, 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net Such studies on related molecules can help in predicting the likely crystal packing and hydrogen-bonding motifs that may be present in the crystal structure of this compound. The presence of the amino and amide groups suggests that hydrogen bonding will play a significant role in its crystal lattice.
Table 3: Illustrative Crystallographic Data for a Related Aminobenzamide Derivative
| Parameter | Example Value (for a related compound) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 14.877(4) Å, b = 5.893(6) Å, c = 18.984(3) Å |
| Volume | 1406.86 ų |
| Z (molecules per unit cell) | 4 |
| Key Interactions | Intermolecular hydrogen bonding |
Note: The data in this table is for the related compound 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone and serves as an example of the type of data obtained from X-ray crystallography. researchgate.net
Q & A
Q. What are the common synthetic routes for 3-amino-N-(2-phenylethyl)benzamide, and how can reaction yields be optimized?
Answer: The synthesis typically involves coupling 3-aminobenzoic acid derivatives with 2-phenylethylamine. Key steps include:
- Activation of the carboxyl group : Use coupling agents like EDCI/HOBt or thionyl chloride to form an acyl chloride intermediate .
- Amide bond formation : React the activated intermediate with 2-phenylethylamine in dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions.
- Yield optimization :
Q. How is this compound characterized, and what analytical techniques are critical for validation?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.6–3.8 ppm (CH2 of phenylethyl group), and δ 6.8 ppm (NH2) confirm structure .
- 13C NMR : Signals at ~167 ppm (amide carbonyl) and 140–125 ppm (aromatic carbons) .
- Mass Spectrometry (HRMS) : Exact mass calculated for C15H16N2O: 240.1263; observed [M+H]+: 241.1336 .
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structural polymorphism affect experimental outcomes, and what methods resolve crystallographic discrepancies?
Answer: Polymorphism arises due to conformational flexibility in the amide bond or phenyl ring orientation, leading to varied crystal packing (e.g., centrosymmetric vs. noncentrosymmetric forms) . Mitigation strategies:
Q. Key Data :
Q. How do researchers ensure specificity when studying this compound in biological assays, given off-target effects?
Answer: 3-Amino-benzamide derivatives are known poly(ADP-ribose) polymerase (PARP) inhibitors but may interfere with glucose metabolism or DNA synthesis at high concentrations . Methodological safeguards:
Q. What computational approaches predict the compound’s pharmacokinetic properties and target interactions?
Answer:
- Lipinski’s Rule of Five : Calculate parameters like logP (1.47), hydrogen bond donors (3), and molar refractivity (81.15 cm³) using tools like ACD/Labs Percepta .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with PARP1 (PDB ID: 5DS3). Focus on the benzamide moiety binding to the NAD+ site .
- ADMET prediction : Use SwissADME to estimate bioavailability (high GI absorption) and cytochrome P450 interactions .
Q. How do researchers address stability challenges during storage and handling?
Answer:
- Degradation pathways : Hydrolysis of the amide bond under acidic/basic conditions or oxidation of the amino group.
- Stabilization methods :
Q. What strategies guide structure-activity relationship (SAR) studies for optimizing bioactivity?
Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., –CF3) to the phenyl ring to enhance metabolic stability .
- Side-chain variations : Replace phenylethyl with heterocyclic amines (e.g., pyridyl) to improve solubility and target affinity .
- Biological testing : Screen analogs in PARP inhibition assays (IC50) and correlate with logD values (optimal range: 1.4–2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
